molecular formula C10H11BrO B2766847 1-Bromo-1-(4-methylphenyl)propan-2-one CAS No. 142438-05-9

1-Bromo-1-(4-methylphenyl)propan-2-one

Cat. No.: B2766847
CAS No.: 142438-05-9
M. Wt: 227.101
InChI Key: WWFCFZPNZDOQNS-UHFFFAOYSA-N
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Description

1-Bromo-1-(4-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO. It is a brominated ketone, often used as an intermediate in organic synthesis. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

1-Bromo-1-(4-methylphenyl)propan-2-one can be synthesized through several methods. One common synthetic route involves the bromination of 4-methylpropiophenone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often optimize reaction conditions such as temperature, pressure, and reactant concentrations to achieve efficient production .

Chemical Reactions Analysis

1-Bromo-1-(4-methylphenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.

    Reduction: The compound can be reduced to 1-(4-methylphenyl)propan-2-ol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: It can be oxidized to 1-(4-methylphenyl)propan-2-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)[][3].

Scientific Research Applications

1-Bromo-1-(4-methylphenyl)propan-2-one is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-methylphenyl)propan-2-one involves its reactivity as a brominated ketone. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating various substitution reactions. The carbonyl group (C=O) in the ketone also plays a crucial role in its reactivity, allowing it to undergo reduction and oxidation reactions. These properties make it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

1-Bromo-1-(4-methylphenyl)propan-2-one can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

IUPAC Name

1-bromo-1-(4-methylphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7-3-5-9(6-4-7)10(11)8(2)12/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFCFZPNZDOQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142438-05-9
Record name 1-bromo-1-(4-methylphenyl)propan-2-one
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